![molecular formula C11H9N3O3 B2734207 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 339278-33-0](/img/structure/B2734207.png)
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a methoxyimino group, a nitrophenyl group, and a prop-2-enenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a methoxyimino derivative with a nitrophenyl-substituted acetonitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction mechanisms that lead to the desired biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-chlorophenyl)prop-2-enenitrile
- (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-bromophenyl)prop-2-enenitrile
- (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-fluorophenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Eigenschaften
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-13-8-9(7-12)6-10-4-2-3-5-11(10)14(15)16/h2-6,8H,1H3/b9-6+,13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOFVMGHRXXSR-IMWXLZLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)
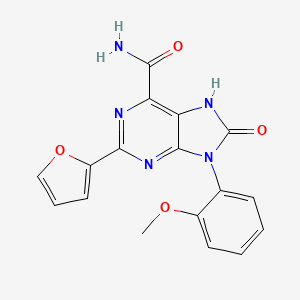
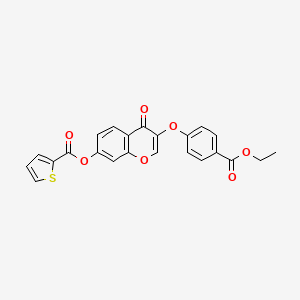
![2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2734130.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

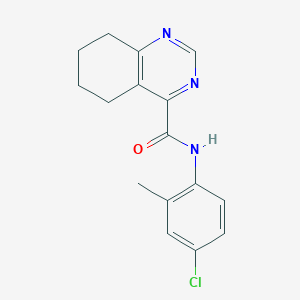
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
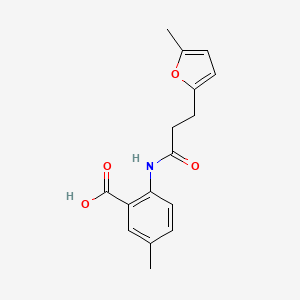
![5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2734140.png)
![ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2734142.png)
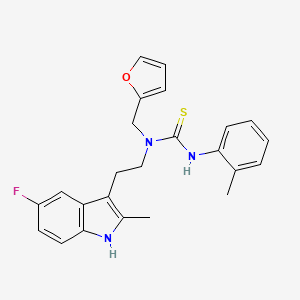
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2734146.png)
